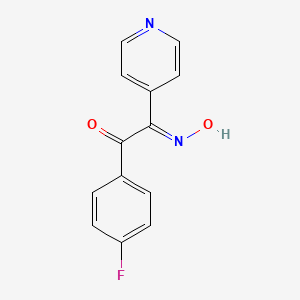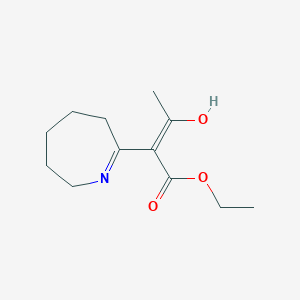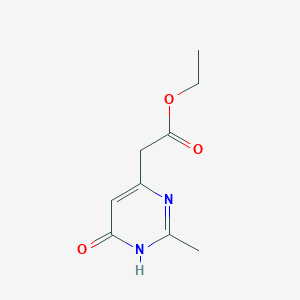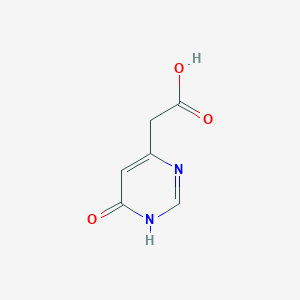![molecular formula C14H7ClF3N3O2 B1418284 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-01-9](/img/structure/B1418284.png)
3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound with potential applications across various scientific fields. Its intricate structure and chemical properties make it an interesting subject of study in chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves multiple steps, typically starting with the appropriate pyridine and chlorophenyl derivatives. The general route includes:
Nucleophilic substitution: to introduce the trifluoromethyl group.
Cyclization reactions: to form the oxadiazole ring.
Final coupling steps: to connect the pyridine and oxadiazole moieties.
Reaction conditions often involve specific catalysts, controlled temperatures, and solvent environments tailored to optimize yield and purity.
Industrial Production Methods
For large-scale production, an optimized synthetic route focusing on cost-efficiency, scalability, and environmental safety is employed. Techniques like continuous flow synthesis and green chemistry principles can enhance industrial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically involving reagents like potassium permanganate or hydrogen peroxide under controlled conditions, leading to various oxidized derivatives.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can modify specific functional groups without breaking the core structure.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at different positions on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products Formed
The major products from these reactions vary but often include modified oxadiazole derivatives, potentially with altered biological activities or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalization, making it a valuable tool in organic synthesis.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, affecting pathways significant in disease mechanisms. Its trifluoromethylphenyl group is particularly notable for its impact on biological activity.
Medicine
In medicine, research explores its potential as an active pharmaceutical ingredient (API). Its structural features may contribute to the development of novel therapeutics targeting specific diseases or conditions.
Industry
Industrial applications include its use as a starting material or catalyst in the synthesis of polymers, agrochemicals, and advanced materials. Its chemical stability and reactivity profile make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is particularly influential, often enhancing binding affinity and selectivity. The pathways involved can include inhibition of specific enzymes, modulation of receptor activities, or interference with cellular signaling cascades.
Comparison with Similar Compounds
Comparing 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one to similar compounds highlights its unique features:
3-[4-(2,2-Difluoroethyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one: : Similar structure but with different substituents affecting biological activity.
3-[4-(4-Chlorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one:
3-[4-(4-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one: : Subtle differences in the position of substituents impacting its overall properties.
The presence of the trifluoromethyl group and specific ring structures set this compound apart, offering unique reactivity and potential in various scientific applications.
Properties
IUPAC Name |
3-[4-[4-chloro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHCMDCSGBEHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)


![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)

![4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one](/img/structure/B1418216.png)


![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)
